molecular formula C15H13N3OS B11291637 N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide

Cat. No.: B11291637
M. Wt: 283.4 g/mol
InChI Key: XHEZHEOFRLGVBZ-UHFFFAOYSA-N
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Description

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide typically involves multiple steps starting from commercially available substances. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form the thiazolo[5,4-b]pyridine core. This intermediate is then coupled with 3-bromopropionyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide involves its interaction with molecular targets such as enzymes. For instance, it acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and preventing its activity. This inhibition disrupts key signaling pathways involved in cell growth and survival, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide stands out due to its unique thiazolo[5,4-b]pyridine core, which imparts distinct biological activity and chemical reactivity. Its ability to inhibit multiple isoforms of PI3K with high potency makes it a valuable compound for drug development .

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C15H13N3OS/c1-2-13(19)17-11-6-3-5-10(9-11)14-18-12-7-4-8-16-15(12)20-14/h3-9H,2H2,1H3,(H,17,19)

InChI Key

XHEZHEOFRLGVBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3

Origin of Product

United States

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